molecular formula C9H9NO2 B8372157 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid

6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid

Cat. No. B8372157
M. Wt: 163.17 g/mol
InChI Key: IRBZXFBNTZTOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H9NO2/c11-9(12)8-7-3-1-2-6(7)4-5-10-8/h4-5H,1-3H2,(H,11,12)

InChI Key

IRBZXFBNTZTOKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=NC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2N solution of LiOH (50 mL) in water was slowly added to the title compound of step 1 (10 g, 52.4 mmol) in MeOH (250 mL) at 0° C. The mixture was allowed to warm to rt and stirred for 30 min. The MeOH was reduced under vacuum and the residual aqueous solution was washed with EtOAc. The organic phase was re-extracted with water. The combined aqueous extracts were acidified to pH=2 with 1N HCl. The water was removed and preparative HPLC gave the title compound (5.4 g, 63%) as a white solid. 1H NMR (CD3OD, 400 MHz): δ 8.45 (d, J=5.6 Hz, 1H), 7.88 (d, J=5.6 Hz, 1H), 3.39 (t, J=8.0, 7.6 Hz, 2H), 3.16 (d, t, J=8.0, 7.6 Hz, 2H), 2.16-2.20 (m, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
250 mL
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0 (± 1) mol
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Reaction Step Two
Yield
63%

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